N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea
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Overview
Description
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea is an organic compound that features a naphthalene ring and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea typically involves the reaction of naphthalen-1-ylprop-2-en-1-amine with phenyl isocyanate. The reaction is carried out in an organic solvent such as acetonitrile under mild conditions. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylprop-2-en-1-amine: A precursor in the synthesis of N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea.
Phenyl isocyanate: Another precursor used in the synthesis.
Naphthalen-1-ylcarbamate: A related compound with similar structural features.
Uniqueness
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea is unique due to its combination of a naphthalene ring and a phenylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
919349-80-7 |
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Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(2-naphthalen-1-ylprop-2-enyl)-3-phenylurea |
InChI |
InChI=1S/C20H18N2O/c1-15(14-21-20(23)22-17-10-3-2-4-11-17)18-13-7-9-16-8-5-6-12-19(16)18/h2-13H,1,14H2,(H2,21,22,23) |
InChI Key |
YBKOGMBFSAFZGH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)NC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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